molecular formula C11H14O2 B154716 Dimethylphenethyl formate, alpha,alpha- CAS No. 10058-43-2

Dimethylphenethyl formate, alpha,alpha-

Cat. No.: B154716
CAS No.: 10058-43-2
M. Wt: 178.23 g/mol
InChI Key: CFSCYYFRHIBXMS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha,alpha-Dimethylphenethyl formate can be synthesized through the esterification of alpha,alpha-dimethylphenethyl alcohol with formic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of Dimethylphenethyl formate, alpha,alpha- involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha-Dimethylphenethyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha,alpha-Dimethylphenethyl formate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethylphenethyl formate, alpha,alpha- exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to interact with olfactory receptors, contributing to its use as a flavoring agent. The exact molecular pathways and targets are still under investigation, but it is known to influence sensory perception .

Comparison with Similar Compounds

  • Benzyl formate
  • Phenethyl formate
  • Methylphenethyl formate

Comparison: Alpha,alpha-Dimethylphenethyl formate is unique due to its specific structural configuration, which imparts distinct sensory properties compared to its analogs. While similar compounds may share some chemical reactivity, the presence of the alpha,alpha-dimethyl group in this compound results in a unique flavor profile and potential biological activities .

Properties

CAS No.

10058-43-2

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

(2-methyl-1-phenylpropan-2-yl) formate

InChI

InChI=1S/C11H14O2/c1-11(2,13-9-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

CFSCYYFRHIBXMS-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1)OC=O

Canonical SMILES

CC(C)(CC1=CC=CC=C1)OC=O

density

1.018-1.030 (20°)

Key on ui other cas no.

10058-43-2

physical_description

Colourless liquid;  Dry, herbaceous, green, floral aroma

solubility

Soluble in mineral oil, most fixed oils and propylene glycol;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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